Copper iron oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

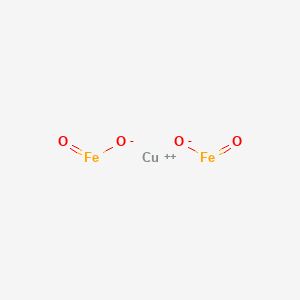

Copper iron oxide, also known as cupric ferrite, is a mixed metal oxide with the chemical formula CuFe₂O₄. This compound is part of the spinel group and exhibits interesting magnetic and catalytic properties. It is commonly used in various industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper iron oxide can be synthesized through several methods, including:

Solid-State Reaction: This involves mixing copper oxide and iron oxide powders, followed by heating at high temperatures (around 1000°C) to form the desired compound.

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and scalability. The raw materials, copper oxide and iron oxide, are readily available and cost-effective, making this method suitable for large-scale production .

Analyse Chemischer Reaktionen

Redox Behavior and Reduction Pathways

Copper iron oxide undergoes stepwise reduction under hydrogen or hydrocarbon environments. In situ XANES studies reveal the following pathway in chemical looping hydrogen production:

CuFe2O4→Cu0+Fe3O4→Cu0+FeO→Cu0+Fe0

Key findings:

-

Metallic copper (Cu⁰) forms early in the reduction process and accelerates subsequent iron oxide reduction, particularly enhancing the sluggish FeO → Fe⁰ step by up to 10× compared to pure Fe₂O₃ .

-

In methane-driven reduction, CuFe₂O₄ shows distinct kinetics from single oxides, with activation energies of 70 ± 2 kJ/mol for Cu reduction and 165 ± 5.4 kJ/mol for Fe reduction .

Catalytic Activity in Pollutant Formation

CuFe₂O₄ exhibits high activity in the formation of polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) from chlorophenols:

| Condition | PCDD/F Yield (%) | Dominant Congener | Temperature Range |

|---|---|---|---|

| Oxidative (O₂) | >99.5% 2-MCP conversion | PCDDs | 200–400°C |

| Pyrolytic | Up to 5% | PCDDs (70–90%) | 200–300°C |

-

Mechanism : Cu sites facilitate surface radical formation, while Fe weakens Cu–O bonds, promoting oxygen abstraction .

-

Synergy : Mixed oxides outperform single CuO/Fe₂O₃ systems, achieving PCDD/F yields 3–5× higher under pyrolytic conditions .

Water-Gas Shift (WGS) Catalysis

In hydrogen production, CuFe₂O₄ undergoes dynamic structural changes:

-

A FeOₓ overlayer migrates onto Cu nanoparticles during WGS, creating Cu–FeOₓ interfaces that enhance CO adsorption and H₂O dissociation .

-

Catalytic activity increases by 40% compared to Fe₂O₃ alone due to strong metal-support interactions (SMSI) .

Surface-Mediated Radical Formation

This compound promotes electron paramagnetic resonance (EPFR) formation via:

-

Adsorption : Chlorophenols bind to surface Cu sites.

-

Radical generation : Fe³⁺ stabilizes surface-bound phenoxyl radicals.

Comparative Reactivity with Single Oxides

| Property | CuFe₂O₄ | Fe₂O₃ | CuO |

|---|---|---|---|

| Reduction onset (°C) | 200 | 300 | 350 |

| PCDD:PCDF ratio | 3:1 | 1:4 | 4:1 |

| CO₂ conversion efficiency | 85% (methanol) | <10% | 60% (CO) |

Wissenschaftliche Forschungsanwendungen

Copper iron oxide has a wide range of scientific research applications, including:

Magnetic Materials: Due to its magnetic properties, this compound is used in the production of magnetic storage devices and sensors.

Biomedical Applications:

Environmental Remediation: this compound is used in the removal of pollutants from water and air due to its catalytic and adsorptive properties.

Wirkmechanismus

The mechanism of action of copper iron oxide involves its ability to undergo redox reactions and interact with various molecular targets. In catalytic applications, this compound facilitates the adsorption and activation of reactant molecules on its surface, leading to enhanced reaction rates . In biomedical applications, its magnetic properties allow it to be directed to specific sites within the body, where it can exert therapeutic effects through localized heating or drug release .

Vergleich Mit ähnlichen Verbindungen

Cobalt Iron Oxide (CoFe₂O₄): Similar to copper iron oxide, cobalt iron oxide is a spinel ferrite with magnetic properties.

Nickel Iron Oxide (NiFe₂O₄): This compound also belongs to the spinel group and has magnetic properties.

Uniqueness of this compound: this compound is unique due to its combination of catalytic and magnetic properties. It offers a balance between reactivity and stability, making it suitable for a wide range of applications. Additionally, its relatively low cost and availability make it an attractive material for industrial and research purposes .

Eigenschaften

CAS-Nummer |

12018-79-0 |

|---|---|

Molekularformel |

CuFeO |

Molekulargewicht |

135.39 g/mol |

IUPAC-Name |

copper;oxido(oxo)iron |

InChI |

InChI=1S/Cu.Fe.O |

InChI-Schlüssel |

IQKLAEINENLGAG-UHFFFAOYSA-N |

SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Cu+2] |

Kanonische SMILES |

[O].[Fe].[Cu] |

Key on ui other cas no. |

37220-43-2 |

Synonyme |

copper iron oxide CuFe2O4 cuprospinel |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of copper iron oxide?

A1: this compound, specifically referring to the copper(II) ferrite form, has the molecular formula CuFe₂O₄. Its molecular weight is approximately 239.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize CuFe₂O₄?

A2: Researchers utilize various techniques to analyze CuFe₂O₄, including:

- X-ray Diffraction (XRD): XRD helps determine the crystal structure and phase purity of CuFe₂O₄. [, , , , , , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and surface features of CuFe₂O₄. [, , , , , , , , ]

- Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging, revealing details about the size, shape, and arrangement of nanoparticles. [, , , , ]

- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of copper and iron within CuFe₂O₄. [, , , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and chemical bonds present in CuFe₂O₄. [, , , , ]

- Raman Spectroscopy: Provides complementary information to FTIR, particularly useful for studying the vibrational modes of metal oxides. [, , ]

Q3: How does the Jahn-Teller effect influence the crystal structure of CuFe₂O₄?

A3: CuFe₂O₄ exhibits a tetragonal crystal structure due to the Jahn-Teller distortion caused by the presence of Cu²⁺ ions. This distortion affects its magnetic properties and electrical conductivity. [, ]

Q4: How does the synthesis method impact the properties of CuFe₂O₄?

A4: Various synthesis methods, including co-precipitation, sol-gel, and hydrothermal methods, can significantly influence the particle size, morphology, and ultimately the properties of CuFe₂O₄. [, , , , , , , ]

Q5: What are the key catalytic applications of this compound?

A5: CuFe₂O₄ demonstrates promising catalytic activity in various reactions, including:

- Thermal Decomposition of Ammonium Nitrate: CuFe₂O₄ nanoparticles, particularly when supported on graphene oxide, significantly lower the decomposition temperature of ammonium nitrate. []

- Photocatalysis: CuFe₂O₄-based materials, with their suitable band gap energy, show potential for applications like photocatalytic degradation of pollutants under visible light. [, , ]

- Water-Gas Shift Reaction: CuFe₂O₄-based catalysts are being explored for the water-gas shift reaction, which is crucial for hydrogen production. [, ]

- Electrocatalysis: Research explores the potential of CuFe₂O₄-based materials as electrocatalysts for reactions like CO₂ reduction, showing promising selectivity towards valuable products like methane and formic acid. [, ]

Q6: How does the presence of dopants or promoters affect the catalytic activity of CuFe₂O₄?

A6: Incorporating dopants like cerium or aluminum can significantly influence the structure, stability, and catalytic performance of CuFe₂O₄-based catalysts. [, ]

Q7: Are there any examples of CuFe₂O₄ being used in organic synthesis?

A7: Yes, chitosan-stabilized CuFe₂O₄ nanocomposites have proven to be efficient and recyclable heterogeneous catalysts for the azide-alkyne cycloaddition, commonly known as the "click" reaction. [, ]

Q8: How does the performance of CuFe₂O₄ compare to other catalysts for specific applications?

A8: CuFe₂O₄ often presents a cost-effective alternative to precious metal catalysts in certain applications. For example, in the hydrogenation of 5-hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan, CuFe₂O₄/AC exhibits comparable or even superior activity to noble metal-based catalysts. [] Additionally, CuFe₂O₄-based photocatalysts demonstrate promising activity in CO2 reduction, achieving solar-to-formate energy conversion efficiencies comparable to natural photosynthesis. [, ]

Q9: What are the potential applications of CuFe₂O₄ in sensors?

A9: Due to its unique electrochemical properties, CuFe₂O₄ is being explored for sensor development. For instance, researchers are investigating its potential for sensitive and selective detection of creatinine in biological fluids. []

Q10: What are the environmental implications of using CuFe₂O₄?

A10: While CuFe₂O₄ itself is considered relatively environmentally benign, the overall environmental impact depends on its synthesis, use, and disposal. Research is ongoing to develop sustainable synthesis methods and explore strategies for recycling and waste management to minimize any potential negative impacts. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.